molecular formula C8H11BrN2O2 B1461848 tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate CAS No. 1448855-35-3

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate

Cat. No. B1461848
CAS RN: 1448855-35-3
M. Wt: 247.09 g/mol
InChI Key: YFEMLWSJXURDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate” is a chemical compound with the CAS Number: 1448855-35-3 . It has a molecular weight of 247.09 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of pyrazoles, such as “tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate”, often involves the reaction of hydrazones and α-bromo ketones . Other methods include the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition . The reaction conditions are mild, and the method has a broad substrate scope and excellent functional group tolerance .


Molecular Structure Analysis

The InChI code for “tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate” is 1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Pyrazoles, including “tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate”, can undergo various chemical reactions. For example, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization with β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

“tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate” is a solid at room temperature . It has a molecular weight of 247.09 . The compound has 4 hydrogen bond acceptors and no hydrogen bond donors . It has 3 freely rotating bonds . Its ACD/LogP value is 2.37 , indicating its lipophilicity.

Scientific Research Applications

Chemical Synthesis

“tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate” is a chemical compound with the CAS Number: 1448855-35-3 . It is often used as a starting material in various chemical syntheses .

Preparation of Biologically Active Compounds

This compound can be used in the synthesis of biologically active natural products. For example, it can be used to synthesize compounds like Indiacen A and Indiacen B . These compounds have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Synthesis of 1,4’-bipyrazoles

4-Bromopyrazole, a related compound, can be used in the synthesis of 1,4’-bipyrazoles . It’s plausible that “tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate” could be used in a similar manner.

Preparation of Solid Hexacoordinate Complexes

4-Bromopyrazole can also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . Again, it’s plausible that “tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate” could be used in a similar manner.

Synthesis of 5-Amino-3-bromo-tert-Pyrazole-4-carboxamides

A related compound, 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, can be synthesized from "tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate" .

Synthesis of Indole Derivatives

3-Formylindole derivatives containing an alkyne, enyne, or diene moiety at the 4-position are significant as a scaffold in the synthesis of biologically active natural products . “tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate” could potentially be used in the synthesis of these indole derivatives.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

It is known that pyrazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate may interact with a variety of biological targets.

Mode of Action

Pyrazole derivatives are known to donate and accept hydrogen bonds, which allows them to establish intermolecular interactions . This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole derivatives , it is plausible that this compound could affect multiple biochemical pathways.

Result of Action

Given the potential for pyrazole derivatives to interact with multiple receptors , the compound could potentially induce a variety of molecular and cellular effects.

Action Environment

It is known that the associations between pyrazole molecules can depend strongly on the type of solvent, which can influence the compound’s action .

properties

IUPAC Name

tert-butyl 3-bromopyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEMLWSJXURDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate

CAS RN

1448855-35-3
Record name tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.